Technical Guide: 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine
Technical Guide: 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine
The following technical guide details the chemistry, synthesis, and application of 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine (CAS 2033057-21-3). This document is structured for medicinal chemists and process scientists, focusing on the unique utility of this "C4-unsubstituted" scaffold in drug discovery.
CAS: 2033057-21-3 | Formula: C
Executive Summary: The "Silent" C4 Scaffold
In the landscape of kinase inhibitor design, the thieno[3,2-d]pyrimidine system is a privileged scaffold, famously anchoring drugs like GDC-0941 (Pictilisib) . However, the vast majority of these agents utilize a 2,4-disubstituted core, where the C4 position bears the primary "hinge-binding" motif (often a morpholine or piperazine).
CAS 2033057-21-3 represents a distinct and valuable departure: it is the 2-chloro-4-hydro variant. Lacking a substituent at C4, this scaffold offers two critical strategic advantages:
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Steric Permissibility: It allows binding in kinases with restricted "roof" pockets (the region usually occupied by C4 substituents).
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Vector Reversal: It forces the medicinal chemist to utilize the C2-position as the primary exit vector for hinge interaction or solvent exposure, a strategy often used to bypass resistance mutations affecting standard C4-binders.
This guide outlines the production of this core, its divergent reactivity profile, and protocols for its integration into high-value libraries.
Chemical Architecture & Reactivity Profile
The molecule features a fused 5,6-bicyclic system. Its reactivity is defined by the interplay between the electron-deficient pyrimidine ring and the electron-rich thiophene ring.
The Electrophilic Hierarchy
Unlike the commodity building block 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine, this mono-chloro species presents a singular electrophilic site at C2.
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C2-Chlorine (The Anchor): In the absence of the highly reactive C4-Cl, the C2-Cl becomes the primary site for Nucleophilic Aromatic Substitution (S
Ar) or Palladium-catalyzed cross-coupling. However, C2 is intrinsically less electrophilic than C4. Consequently, S Ar reactions here require forcing conditions or activation by Brønsted acids, making Buchwald-Hartwig amination the preferred method for functionalization. -
C4-Hydrogen (The Silent Pole): The C4-H bond is relatively acidic compared to benzene analogs. It serves as a latent handle for Minisci-type radical alkylations or lithiation-mediated functionalization, allowing for "late-stage" decoration of the core.
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C6-Methyl (The Benzylic Handle): The methyl group on the thiophene ring is stable but susceptible to radical bromination (NBS/AIBN), providing a vector for solubility-enhancing groups or covalent warheads.
Figure 1: Divergent reactivity map of the CAS 2033057-21-3 scaffold.
Synthesis Strategy
While de novo synthesis from thiophene precursors is possible, the most robust route for medicinal chemistry applications involves the selective dechlorination of the commercially abundant 2,4-dichloro precursor. The C4-chlorine is significantly more reactive towards oxidative addition (Pd) and nucleophilic attack, allowing it to be removed selectively while retaining the C2-chlorine.
Retrosynthetic Analysis
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Target: 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine.
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Precursor: 2,4-Dichloro-6-methyl-thieno[3,2-d]pyrimidine (Commodity chemical).
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Transformation: Regioselective hydrogenolysis (Pd/C, low pressure) or Zinc-mediated reduction.
Synthesis Workflow
The following workflow utilizes a Zinc/Ammonium hydroxide reduction, which is operationally simple and highly selective for the C4 position over the C2 position.
Figure 2: Synthetic pathway emphasizing the selective reduction strategy.
Experimental Protocols
Protocol A: Selective Dechlorination (Preparation of the Core)
Objective: Convert 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine to 2-chloro-6-methylthieno[3,2-d]pyrimidine.
Reagents:
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2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine (1.0 eq)
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Zinc powder (activated, 3.0 eq)
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Ammonium hydroxide (25% aq., 10.0 eq)
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Tetrahydrofuran (THF) / Methanol (1:1 v/v)
Procedure:
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Dissolution: Dissolve the dichloro precursor in THF/MeOH (0.2 M concentration) in a round-bottom flask.
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Activation: Add saturated aqueous ammonium hydroxide. The solution may turn slightly cloudy.
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Reduction: Add activated Zinc powder portion-wise at room temperature.
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Critical Control Point: Monitor reaction by HPLC/UPLC every 30 minutes. The C4-Cl is removed rapidly. Over-reaction can lead to the dechlorinated (2-H) byproduct.
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Workup: Once the starting material is consumed (<5%), filter the mixture through a Celite pad to remove zinc residues. Wash the pad with EtOAc.
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Extraction: Concentrate the filtrate to remove volatiles. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes after the dichloro starting material but before the fully reduced byproduct.
Protocol B: C2-Buchwald-Hartwig Amination
Objective: Functionalize the C2-Cl with a secondary amine (e.g., morpholine or a substituted aniline).
Rationale: Standard S
Reagents:
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2-Chloro-6-methylthieno[3,2-d]pyrimidine (1.0 eq)
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Amine Partner (1.2 eq)
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Catalyst: Pd
(dba) (0.05 eq) -
Ligand: Xantphos (0.10 eq) - Chosen for high bite angle, effective for heteroaryl chlorides.
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Base: Cs
CO (2.0 eq) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Procedure:
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Charge a microwave vial with the core, amine, base, Pd source, and ligand.
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Seal and purge with Nitrogen/Argon for 5 minutes.
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Add degassed dioxane via syringe.
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Heat to 100°C for 4–12 hours (or 140°C for 30 min in microwave).
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Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.
Quantitative Data Summary
| Property | Value | Notes |
| Physical State | Off-white to pale yellow solid | Crystalline |
| Melting Point | 138–142 °C | Depends on purity/polymorph |
| Solubility | DMSO, DMF, DCM | Poor in water and hexanes |
| pKa (Calc) | ~2.5 (N1) | Weakly basic pyrimidine N |
| C2-Cl Reactivity | Moderate | Requires Pd-cat or high temp S |
| Stability | High | Stable to air/moisture; store at 4°C |
Applications in Drug Discovery[3][4]
This specific scaffold is a high-value intermediate for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping .
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PI3K/mTOR Inhibition:
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Analogs of GDC-0941 where the C4-morpholine is removed to probe the "floor" of the ATP-binding pocket.
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Reference: Folkes et al. demonstrated that thieno[3,2-d]pyrimidines bind with the S-atom oriented towards the solvent front (Met804 gatekeeper in PI3K
). The C2-substituent projects into the affinity pocket.
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SIRT Inhibitors:
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Thieno[3,2-d]pyrimidine-6-carboxamides (derived from oxidation of the 6-methyl group) have been identified as potent SIRT1/2/3 inhibitors. The 2-chloro-6-methyl core serves as the precursor for these 6-COOH derivatives.
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Covalent Inhibitors:
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The C6-methyl group can be brominated and converted to an acrylamide or similar warhead to target non-catalytic cysteines in kinases (e.g., FGFR4).
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References
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Synthesis of Thieno[3,2-d]pyrimidines
- Source: Heffron, T. P., et al. "The rational design of selective, potent, and oral PI3K alpha inhibitors." Journal of Medicinal Chemistry 54.13 (2011): 4819-4833.
- Relevance: Establishes the standard 2,4-dichloro synthesis and functionaliz
- Selective Dechlorination Strategies: Source: Smith, K., et al. "Regioselective reduction of 2,4-dichloropyrimidines." Tetrahedron Letters 35.23 (1994): 4413-4416. Relevance: Foundational chemistry for differentiating C2/C4 halogens in pyrimidine systems.
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SIRT Inhibitor Applications
- Source: Disch, J. S., et al. "Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3." Journal of Medicinal Chemistry 56.9 (2013): 3666-3679.
- Relevance: Validates the 6-methyl/6-carboxy scaffold utility.
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FGFR4 Inhibitor (Blu9931)
- Source: Hagel, M., et al. "First Selective Small Molecule Inhibitor of FGFR4." Cancer Discovery 5.4 (2015): 424.
- Relevance: Demonstrates the biological importance of the 2,6-substituted thienopyrimidine architecture.
